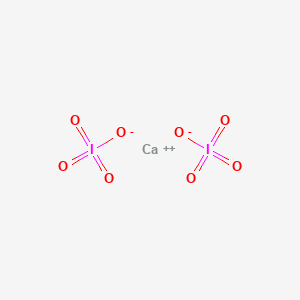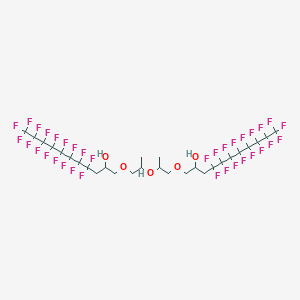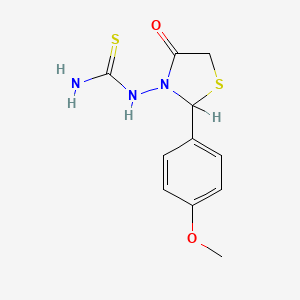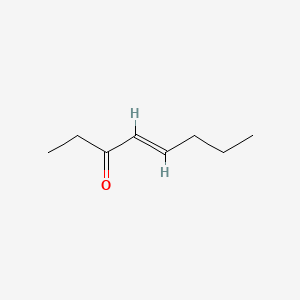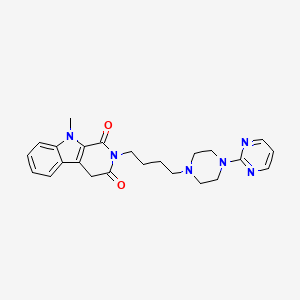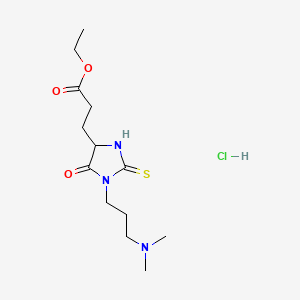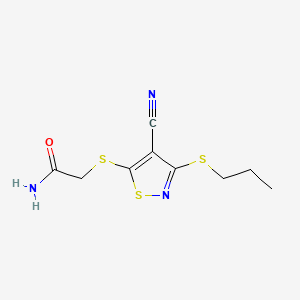
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a cyano group, a propylthio group, and an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, the reaction with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with ethyl cyanoacetate and aryl amines typically yields cyanoacetanilides .
Aplicaciones Científicas De Investigación
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The cyano group and isothiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isothiazole ring.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Compounds with a similar cyano group and heterocyclic structure.
Thieno[3,4-b]pyridine-7-carboxamides: Compounds with a similar thiophene ring and cyano group.
Uniqueness
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is unique due to its combination of a cyano group, propylthio group, and isothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
135489-21-3 |
|---|---|
Fórmula molecular |
C9H11N3OS3 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-[(4-cyano-3-propylsulfanyl-1,2-thiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N3OS3/c1-2-3-14-8-6(4-10)9(16-12-8)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13) |
Clave InChI |
VAZAYGPVOHMYOB-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NSC(=C1C#N)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




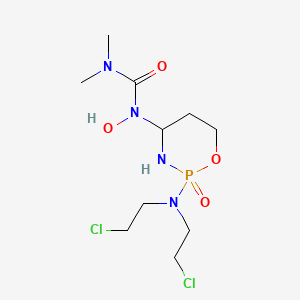
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

